molecular formula C₁₉H₁₈O₆ B1145570 Pinobanksin 3-O-Butyrate CAS No. 126394-71-6

Pinobanksin 3-O-Butyrate

Cat. No.: B1145570
CAS No.: 126394-71-6
M. Wt: 342.34
Attention: For research use only. Not for human or veterinary use.
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Description

Pinobanksin 3-O-Butyrate is a flavanone ester derivative, a compound primarily sourced from natural bee products like propolis . This compound is part of the broader pinobanksin family, which is recognized for its significant pharmacological potential, including antioxidant, anti-inflammatory, antimicrobial, and antiproliferative activities . Researchers are particularly interested in its ester derivatives to explore how esterification influences bioavailability and biological activity. A key area of investigation is the compound's pro-apoptotic potential. Studies on B-cell lymphoma cell lines have demonstrated that pinobanksin and its esters can induce programmed cell death (apoptosis) by triggering the loss of mitochondrial membrane potential and activating key caspase-signaling pathways . This suggests its value as a scaffold for future anticancer drug discovery endeavors . Furthermore, related pinobanksin compounds exhibit potent anti-oxidant activity, capable of inhibiting lipid peroxidation and neutralizing free radicals, which is of interest for research into oxidative stress-related pathologies . As a constituent of propolis, its contribution to the overall biological effects of this complex natural product is also a significant field of study . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

126394-71-6

Molecular Formula

C₁₉H₁₈O₆

Molecular Weight

342.34

Synonyms

(2R-trans)-3,4-Dihydro-5,7-dihydroxy-4-oxo-2-phenyl-2H-1-benzopyran-3-yl Ester Butanoic Acid;  (2R,3R)-3,4-Dihydro-5,7-dihydroxy-4-oxo-2-phenyl-2H-1-benzopyran-3-yl Ester Butanoic Acid

Origin of Product

United States

Preclinical Pharmacological Investigations of Pinobanksin 3 O Butyrate

Evaluation of In Vitro Biological Activities

Modulation of Cellular Proliferation and Apoptosis Induction in Cancer Cell Lines

Pinobanksin (B127045) 3-O-butyrate, an ester derivative of the flavonoid pinobanksin, has been identified as a constituent of Sonoran propolis with significant antiproliferative activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, positioning it as a compound of interest in oncological research.

The pro-apoptotic effects of Pinobanksin 3-O-butyrate are mediated, in part, through the activation of the caspase signaling cascade. Research has shown that treatment of B-cell lymphoma cells with a Sonoran propolis extract containing pinobanksin and its ester derivatives, including this compound, leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). This coordinated activation suggests the involvement of both the extrinsic and intrinsic apoptotic pathways.

A critical event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). Studies involving Sonoran propolis, of which this compound is a bioactive component, have demonstrated a loss of mitochondrial membrane potential in M12.C3.F6 B-cell lymphoma cells following treatment. This alteration is a key indicator of mitochondrial dysfunction and a commitment to apoptosis. The dissipation of ΔΨm is often linked to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which subsequently activate the caspase cascade.

This compound has exhibited notable antiproliferative effects against the M12.C3.F6 B-cell lymphoma cell line. The induction of apoptosis is a primary mechanism underlying this activity. The esterification of pinobanksin to form this compound appears to be a crucial factor in its cytotoxic efficacy.

Table 1: Antiproliferative Activity of Pinobanksin and its Ester Derivatives on M12.C3.F6 B-cell Lymphoma Cells

CompoundIC50 (µM)
Pinobanksin52.1
Pinobanksin 3-O-propanoate67.0
This compound 49.9
Pinobanksin 3-O-pentanoate51.3
Pinobanksin 3-O-hexanoate76.6

IC50 values represent the concentration required to inhibit cell proliferation by 50%. Data derived from studies on Sonoran propolis constituents.

Anti-Inflammatory Modulatory Effects in Cellular Models

While direct in vitro studies specifically investigating the anti-inflammatory effects of this compound are limited, the known anti-inflammatory properties of both pinobanksin and butyrate (B1204436) suggest a potential modulatory role in inflammatory processes. Pinobanksin itself has been shown to exhibit anti-inflammatory responses in cellular models. Similarly, butyrate is well-documented for its potent anti-inflammatory actions, primarily through the inhibition of nuclear factor-kappa B (NF-κB) activation.

There is currently a lack of specific data from in vitro studies detailing the direct impact of this compound on the expression of pro-inflammatory cytokines. However, based on the activities of its parent compounds, it is plausible that this compound could modulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Butyrate, for instance, has been shown to inhibit the production of pro-inflammatory cytokines in various cell types, including macrophages and intestinal epithelial cells. Further research is necessary to specifically elucidate the effects of this compound on cytokine expression profiles in relevant cellular models of inflammation.

Nitric Oxide Production Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including inflammation. ijbs.com While specific studies focusing exclusively on the direct inhibition of nitric oxide production by this compound are limited, research into the effects of butyrate, a short-chain fatty acid, provides some context. Butyrate has been shown to modulate nitric oxide production in different cell types. For instance, it can augment NO production in vascular endothelial cells stimulated with interferon-gamma, suggesting a complex regulatory role. nih.gov Conversely, butyrate is also known to limit the generation of antimicrobial nitric oxide from macrophages stimulated by lipopolysaccharides, indicating an anti-inflammatory effect in certain contexts. frontiersin.org Further investigation is required to elucidate the precise effects of the combined this compound molecule on nitric oxide pathways.

Potential Anti-Diabetic Mechanisms in In Vitro Systems

The potential of this compound as an anti-diabetic agent is being explored through its action on various metabolic enzymes. While research on the parent compound, pinobanksin, showed it was inactive in improving insulin (B600854) resistance in one study, the enzymatic inhibition potential of its derivatives continues to be an area of interest. nih.gov

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic syndrome, including type 2 diabetes. researchgate.net This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, and its inhibition is linked to improved glycemic control. nih.govmdpi.com While various natural compounds have been identified as inhibitors, specific data on the inhibitory activity of this compound against 11β-HSD1 is not yet detailed in the available literature.

Aldose Reductase: Aldose reductase is a key enzyme in the polyol pathway, which becomes activated during hyperglycemia and contributes to diabetic complications. mdpi.comnih.gov Inhibition of this enzyme is a well-established therapeutic target. science.govnih.govopenmedicinalchemistryjournal.com Although flavonoids as a class are investigated as potential aldose reductase inhibitors, specific inhibitory concentrations for this compound have not been extensively reported.

Glutamine:fructose-6-phosphate amidotransferase (GFAT): As the rate-limiting enzyme in the hexosamine biosynthetic pathway, GFAT is involved in cellular nutrient sensing. nih.govresearchgate.net Pharmacological inhibition of GFAT has been shown to block adipogenesis. nih.govresearchgate.net The specific inhibitory effects of this compound on this enzyme remain to be characterized.

Glucokinase: Information regarding the specific effects of this compound on glucokinase activity is not available in the current scientific literature.

α-Amylase: This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia. mdpi.comnih.govnih.gov Many natural polyphenols are known to inhibit α-amylase. mdpi.comresearchgate.net However, specific IC50 values or detailed kinetic studies for this compound's inhibition of α-amylase are not currently documented.

Antimicrobial Properties in In Vitro Assays

This compound has demonstrated notable antimicrobial activity in preclinical studies. In investigations of phytochemicals derived from European propolis, an analysis identified that the highest activity against the veterinary pathogen Trypanosoma brucei was associated with the butyrate and propionyl esters of pinobanksin. nih.gov The butyrate moiety itself is known to have multifaceted antibacterial and immune-modulatory effects, including the induction of antimicrobial peptides and enhancing the antimicrobial activity of macrophages. frontiersin.orgnih.gov

In Vitro Activity of Pinobanksin Derivatives
CompoundTarget Organism/Cell LineActivityMeasured Value
This compoundTrypanosoma bruceiAnti-protozoalHigh Activity
This compoundB-cell lymphoma (M12.C3.F6)Anti-proliferativeIC50: 49.9 µM

Anti-Angiogenic Activity in Cellular and Ex Vivo Models

Angiogenesis, the formation of new blood vessels, is a critical process in tumor development. nih.gov The parent compound, pinobanksin, has been shown to possess anti-angiogenic properties by inhibiting the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and suppressing the formation of new blood capillaries in ex vivo models. nih.govresearchgate.net While the ester derivatives of pinobanksin have been noted for inducing apoptosis in cancer cell lines, specific studies detailing the anti-angiogenic activity of this compound in cellular or ex vivo models are still emerging. researchgate.net

Preclinical In Vivo Studies in Animal Models

Currently, there is a lack of specific preclinical in vivo studies in animal models that focus solely on the pharmacological effects of this compound. Research has predominantly centered on the parent flavonoid, pinobanksin, which has been evaluated in in vivo models for its anti-angiogenic effects using the chick embryo chorioallantoic membrane (CAM) assay. nih.govresearchgate.net Further animal studies are necessary to understand the systemic effects, bioavailability, and efficacy of this compound.

Evaluation of Efficacy in Gastric Cancer Animal Models

Detailed investigations into the efficacy of this compound using established gastric cancer animal models have not been identified in published research. While the butyrate component is known to have anti-cancer properties, the specific effects of the esterified form, this compound, in these models remain to be elucidated.

There is currently no available data from in vivo animal studies detailing the direct impact of this compound on gastric tumor incidence or progression. However, studies on sodium butyrate have demonstrated its potential to inhibit the proliferation of various cancer cell lines, including gastric cancer, and to induce apoptosis (programmed cell death). mdpi.comnih.gov For instance, butyrate has been shown to slow tumor growth by affecting immune, tumor, and intestinal cells. nih.gov It can induce cell cycle arrest, a key regulatory mechanism in tumor cell proliferation, in numerous types of tumors. nih.gov

In vitro studies have shown that this compound itself exhibits anti-proliferative effects against certain cancer cell lines. nih.govresearchgate.net However, these findings have not yet been translated into in vivo gastric cancer models to assess the compound's influence on tumor development and spread.

Without specific animal model studies, there is no histopathological data or molecular biomarker analysis related to the effects of this compound on gastric tumors.

For context, research on sodium butyrate in gastric cancer cells has identified several molecular pathways it influences. It has been shown to induce cell differentiation and regulate the expression of factors like MUC2 through the PTEN/PI3K pathway. mdpi.com Furthermore, butyrate can stimulate pathways leading to cell cycle arrest and apoptosis, suggesting a potential role in chemotherapy for gastric cancer. mdpi.com Molecular biomarkers of interest in gastric cancer research include HER2, EGFR, VEGF, and PD-L1, among others, but no studies have yet connected the activity of this compound to these specific markers in a preclinical setting. nih.gov

Radioprotective Effects in Experimental Animal Models

There is a lack of published research evaluating the potential radioprotective effects of this compound in experimental animal models. The development of agents that can protect healthy tissues from the harmful effects of ionizing radiation is an active area of research. mdpi.com Natural compounds, in particular, are being investigated for their potential as safer and less toxic radioprotectors. mdpi.com While the parent compound, pinobanksin, is noted for its antioxidant properties, which could theoretically contribute to radioprotection, specific studies to confirm this effect for this compound have not been conducted. nih.gov

Note: The requested data tables could not be generated as no specific in vivo research data for this compound in the context of gastric cancer animal models or radioprotection was found in the available literature.

Mechanistic Elucidation of Pinobanksin 3 O Butyrate Biological Actions

Molecular Target Identification and Pathway Analysis

The mechanism of action for Pinobanksin (B127045) 3-O-Butyrate is understood by examining its influence on intracellular signaling cascades and direct interactions with key enzymes. While research specifically targeting the ester is ongoing, the activities of its parent compound, pinobanksin, and the butyrate (B1204436) moiety provide significant insight into its probable molecular behavior.

Pinobanksin, the parent flavanone (B1672756) of Pinobanksin 3-O-Butyrate, is recognized as an inducer of apoptosis. nih.gov Studies have shown that it can activate critical signaling pathways involved in programmed cell death, specifically those involving caspase-3, -8, and -9. nih.govresearchgate.net This activation leads to a loss of mitochondrial membrane potential, a key event in the apoptotic process. nih.gov

The butyrate component of the molecule is known to modulate several key signaling pathways implicated in inflammation and cell survival. mdpi.com Butyrate can influence the NF-κB and STAT3 pathways, which are crucial regulators of inflammatory responses. mdpi.comresearchgate.net Furthermore, butyrate has been shown to interact with G-protein coupled receptors (GPR41, GPR43, and GPR109), which can lead to the activation of the p38 MAPK pathway, contributing to cancer cell apoptosis. mdpi.comresearchgate.net It is plausible that this compound leverages the combined effects of the pinobanksin backbone on caspase activation and the butyrate moiety's influence on inflammatory and apoptotic pathways.

A primary mechanism associated with the butyrate moiety is the inhibition of histone deacetylase (HDAC) enzymes. mdpi.comnih.gov Butyrate is a well-documented HDAC inhibitor, and this activity has significant downstream effects on gene expression. researchgate.net By inhibiting HDACs, butyrate promotes the hyperacetylation of histones, leading to a more open chromatin structure and altering the transcription of various genes. mdpi.com This can result in the expression of genes that suppress tumor growth and promote cell differentiation. mdpi.com This enzymatic modulation is a key contributor to the anti-inflammatory and anti-cancer properties attributed to butyrate. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and related compounds influences their biological effects. These studies involve comparing the activities of various derivatives to identify key structural features responsible for their potency and mechanism of action.

Esterification is a chemical modification that can significantly alter the biological properties of a parent compound. mdpi.com Attaching an ester group, such as butyrate, to the 3-hydroxyl position of pinobanksin can modify its physicochemical properties, including lipophilicity. mdpi.comresearchgate.net Increased lipophilicity can enhance a molecule's ability to cross cell membranes, potentially leading to improved bioavailability and greater intracellular concentrations. mdpi.com The addition of the butyrate chain to pinobanksin appears to modulate its bioactivity, as seen in its anti-proliferative and anti-protozoal effects, suggesting that this esterification is a critical factor in its biological profile. nih.gov

When compared to its parent compound and other ester derivatives, this compound demonstrates a distinct activity profile. In studies on B-cell lymphoma (M12.C3.F6) cell lines, this compound exhibited potent anti-proliferative effects. nih.gov Its activity was found to be greater than that of the parent compound, pinobanksin, as well as several other ester derivatives with different chain lengths, such as pinobanksin-3-O-propanoate and pinobanksin-3-O-hexanoate. nih.gov

Furthermore, in anti-protozoal investigations, orthogonal partial least squares (OPLS) analysis identified the butyrate and propionyl esters of pinobanksin as having the highest activity against Trypanosoma brucei. nih.govresearchgate.net This contrasts with activity against Trypanosoma congolense, where methyl esters of galangin (B1674397) and pinobanksin were more significant. nih.govresearchgate.net This highlights that the length and nature of the ester chain are critical determinants of biological specificity and potency.

Table 1: Comparative Anti-proliferative Activity of Pinobanksin and its Ester Derivatives on B-cell Lymphoma (M12.C3.F6) Cells. nih.gov
CompoundIC₅₀ (μM)
This compound49.9
Pinobanksin 3-O-Pentanoate51.3
Pinobanksin (Parent Compound)52.1
Pinobanksin 3-O-Propanoate67.0
Pinobanksin 3-O-Hexanoate76.6

Computational Approaches in Mechanistic Studies

Computational methods, particularly Density Functional Theory (DFT), have been employed to theoretically investigate the properties of pinobanksin and its derivatives. nih.govresearchgate.net These studies provide valuable insights into the structure-antioxidant activity relationship at a molecular level. nih.gov

Molecular Docking and Binding Affinity Analysis with Biological Targets

While direct molecular docking studies on this compound are not available, research on its parent compound, pinobanksin, provides insights into its potential biological targets and binding interactions. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com The binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), indicates the strength of the interaction.

Studies have identified several potential protein targets for pinobanksin through in silico methods. For instance, pinobanksin has been shown to have a good binding affinity for both Tissue Plasminogen Activator protein and Cyclooxygenase-1 (COX-1). taylorandfrancis.com Another study highlighted its potential as a Xanthine Oxidase (XOD) inhibitor based on enzyme kinetic and molecular docking simulations. nih.gov In a comparative study, the anti-cancer activity of components from propolis, including pinobanksin, was evaluated against topoisomerase IIβ, where pinobanksin showed a lower binding affinity compared to other compounds like galangin and pinocembrin (B1678385). mdpi.com

Furthermore, in the context of inhibiting the proliferation of SH-SY5Y cancer cells, pinobanksin was found to potentially bind to BCL2-associated X (BAX), B-cell lymphoma-2 (BCL-2), and cyclin-dependent Kinase 4/6 (CDK4/6), forming hydrogen bonds that could inhibit their activities. nih.gov

The binding affinities of pinobanksin with some of its identified potential targets are summarized in the table below. It is important to note that the butyrate ester group at the 3-O position of this compound would alter its steric and electronic properties compared to pinobanksin, which would, in turn, influence its binding affinity and interaction patterns with these targets. A theoretical study using Density Functional Theory (DFT) on pinobanksin and its ester derivatives, including the butyrate form, suggested that replacing the 3-OH group with an ester group does not significantly change the antioxidant activity. nih.gov However, this study did not investigate the binding to specific protein targets. nih.gov

Biological TargetReported Binding Affinity of Pinobanksin (kcal/mol)Potential Implication
Tissue Plasminogen ActivatorData not numerically specified, but noted as "good" taylorandfrancis.comAntiplatelet action taylorandfrancis.com
Cyclooxygenase-1 (COX-1)Data not numerically specified, but noted as "good" taylorandfrancis.comAnti-inflammatory action
Xanthine Oxidase (XOD)IC50 = 137.32 or 125.10 μM (inhibition data, not binding energy) nih.govTreatment of gout and hyperuricemia nih.gov
Topoisomerase IIβLower affinity than galangin and pinocembrin mdpi.comAnti-cancer activity mdpi.com
BCL2-associated X (BAX)Not numerically specified nih.govInhibition of cancer cell proliferation nih.gov
B-cell lymphoma-2 (BCL-2)Not numerically specified nih.govInhibition of cancer cell proliferation nih.gov
Cyclin-dependent Kinase 4/6 (CDK4/6)Not numerically specified nih.govInhibition of cancer cell proliferation nih.gov

Molecular Dynamics Simulations (if applicable, for stability of compound-target complexes)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are valuable for assessing the stability of a ligand-protein complex, providing insights into the dynamic interactions and conformational changes that are not apparent from static docking poses. mdpi.comnih.gov

Based on the available scientific literature, there are no published molecular dynamics simulation studies specifically for this compound or its parent compound, pinobanksin, complexed with any biological target. While the inhibitory effect of pinobanksin on the proliferation of SH-SY5Y cancer cells has been discussed in the context of molecular dynamics, specific simulation data such as Root Mean Square Deviation (RMSD) or Root Mean Square Fluctuation (RMSF) were not provided in the cited study. nih.gov

Given the absence of specific MD simulation data for this compound, this remains an area for future research to explore the stability of its complexes with potential biological targets and to further elucidate its mechanism of action.

Analytical and Bioanalytical Methodologies for Research on Pinobanksin 3 O Butyrate

Identification and Quantification in Complex Matrices (e.g., Propolis Extracts)

Propolis, a resinous mixture produced by honeybees, is a primary source of Pinobanksin (B127045) 3-O-Butyrate. unimore.it Its complex composition, rich in flavonoids, phenolic acids, and their esters, necessitates the use of high-resolution separation and detection techniques to isolate and quantify specific components. unimore.it

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Pinobanksin 3-O-Butyrate in propolis extracts. unimore.it Its reliability in separating individual polyphenolic compounds makes it highly suitable for both identification and quantification. unimore.it When coupled with Photodiode Array (PDA) or Diode-Array Detectors (DAD), HPLC provides not only quantitative data based on peak area but also UV-Vis spectral information, which aids in the preliminary identification of compound classes.

Researchers typically employ reversed-phase columns (e.g., C18) for the separation of flavonoids like this compound. The mobile phase often consists of a gradient mixture of an acidified aqueous solvent (using formic or phosphoric acid) and an organic solvent such as methanol (B129727) or acetonitrile. This setup allows for the efficient elution and separation of compounds with varying polarities. Detection is commonly performed at wavelengths between 280 nm and 330 nm, which are characteristic absorption maxima for flavanones. researchgate.net In the analysis of Sonoran propolis, this compound was successfully characterized using an HPLC-PDA system, with chromatographic profiles monitored at both 280 nm and 330 nm. researchgate.net

Table 1: Example HPLC Conditions for Propolis Analysis

Parameter Conditions Source
Column Reversed-phase C18 unimore.it
Mobile Phase Gradient of acidified water (e.g., with formic acid) and methanol/acetonitrile researchgate.net
Detector Photodiode Array (PDA) / Diode-Array Detector (DAD) unimore.it
Detection Wavelength 280 nm - 330 nm researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when used in tandem (MS/MS) or multiple stages (MSn), is a powerful tool for the structural confirmation of this compound. ipb.pt Due to the phenolic nature of flavonoids, analyses are frequently conducted in the negative ion mode, which readily deprotonates the hydroxyl groups to form the [M-H]⁻ molecular ion. ipb.pt

For this compound, which has a molecular weight of 342.34 g/mol , the deprotonated molecule [M-H]⁻ is observed at an m/z of approximately 341. nih.gov Further fragmentation of this precursor ion using MS/MS provides a unique fingerprint that confirms the compound's identity. A characteristic fragmentation pattern for pinobanksin esters involves the neutral loss of the ester group and subsequent fragmentations of the pinobanksin backbone. For example, a key fragment observed at m/z 253 corresponds to the dehydrated and deprotonated pinobanksin moiety, which helps to confirm that the ester group is located at the C-3 position. nih.gov Analysis of Portuguese propolis identified a compound as Pinobanksin-3-O-butyrate or its isomer, noting characteristic fragments at m/z 281 and 267. ipb.pt

Table 2: ESI-MS/MS Fragmentation Data for this compound

Ion m/z (Observed) Description Source
[M-H]⁻ 341.103 Deprotonated molecular ion nih.gov
Fragment Ion 281 [M-H - C₃H₆O]⁻ (Loss of propene + oxygen) or similar fragmentation ipb.pt
Fragment Ion 267 Further fragmentation ipb.pt
Fragment Ion 253.0511 [Pinobanksin - H - H₂O]⁻ (Dehydrated pinobanksin core) nih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of novel or isolated natural products, including this compound. While HPLC and MS can identify known compounds with high confidence, NMR is essential for confirming the precise molecular structure, including the exact location of functional groups and stereochemistry. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide information about the types and number of protons and carbons in the molecule.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms. For instance, an HMBC experiment would show a correlation between the protons on the butyrate (B1204436) chain and the carbon at the C-3 position of the pinobanksin skeleton, unequivocally confirming the ester's location. researchgate.net Although NMR analysis requires larger amounts of pure compound and specialized equipment, it provides unparalleled structural detail. unimore.it The ¹H and ¹³C NMR spectral data for this compound have been reported following its isolation from Sonoran propolis. researchgate.net

Table 3: ¹H and ¹³C NMR Data for this compound (in CD₃OD)

Position δC (ppm) δH (ppm, J in Hz) Source
Pinobanksin Core researchgate.net
2 81.1 5.65 (d, 12.5) researchgate.net
3 75.8 5.46 (d, 12.5) researchgate.net
4 191.1 researchgate.net
4a 102.6 researchgate.net
5 165.7 researchgate.net
6 97.4 5.96 (s) researchgate.net
7 168.4 researchgate.net
8 96.4 5.96 (s) researchgate.net
8a 163.5 researchgate.net
1' 137.2 researchgate.net
2', 6' 129.8 7.50 (m) researchgate.net
3', 5' 129.5 7.40 (m) researchgate.net
4' 129.9 7.40 (m) researchgate.net
Butyrate Moiety researchgate.net
1'' 174.2 researchgate.net
2'' 37.1 2.30 (t, 7.5) researchgate.net
3'' 19.5 1.60 (m) researchgate.net
4'' 14.0 0.90 (t, 7.5) researchgate.net

Ultrahigh-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased speed, and greater sensitivity. These improvements are achieved by using columns with smaller particle sizes (typically sub-2 µm). When coupled with mass spectrometry, particularly high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) or Orbitrap, UHPLC-MS becomes an exceptionally powerful platform for analyzing complex natural extracts. semanticscholar.org

This technique allows for the rapid profiling of propolis samples and the confident identification of dozens or even hundreds of compounds in a single run. nih.gov UHPLC-Q-TOF-MS analysis has been successfully used to identify 49 different compounds in propolis samples from China and the United States, including Pinobanksin-3-O-butyrate. semanticscholar.org The high mass accuracy of HRMS instruments (<5 ppm) enables the determination of elemental compositions, which greatly enhances the reliability of compound identification. semanticscholar.org

Chromatographic Fingerprinting for Source Characterization

Chromatographic fingerprinting involves generating a comprehensive profile of a propolis extract, typically using HPLC-DAD or UHPLC-MS. researchgate.netsemanticscholar.org The resulting complex chromatograms are then analyzed using chemometric methods, such as Principal Component Analysis (PCA) or Partial Least Squares-Discriminant Analysis (PLS-DA). researchgate.net These statistical techniques can identify patterns and correlations within the data, allowing for the classification of samples based on their chemical similarities and differences. For example, an untargeted UHPLC-HRMS metabolomics approach was used to successfully differentiate between Greek and Chinese propolis, identifying specific compounds that were overexpressed in each group and thus acted as geographical markers. researchgate.net Similarly, ESI-MS fingerprinting in negative ion mode has been shown to effectively divide propolis samples into well-defined groups based on their geographical origins. ipb.pt

Metabolic Fate and Biotransformation Studies Preclinical

In Vitro Metabolic Stability and Metabolite Identification (e.g., in liver microsomes, cellular systems)

In vitro metabolic stability assays are fundamental in early-stage drug development to predict how a compound will behave in vivo. nuvisan.com These assays typically utilize liver fractions, such as microsomes or S9 fractions, or cellular systems like hepatocytes, which contain the enzymes responsible for drug metabolism. nuvisan.comscience.gov The primary goal is to determine the rate at which the compound is metabolized, which helps in predicting its hepatic clearance and half-life. nuvisan.com

For a compound like Pinobanksin (B127045) 3-O-butyrate, an ester derivative of the flavonoid pinobanksin, the metabolic process would likely begin with the hydrolysis of the ester bond by esterase enzymes present in the liver and plasma. This would release the parent compound, pinobanksin, and butyric acid. Subsequent metabolism would involve the parent flavonoid, pinobanksin. Flavonoids generally undergo extensive Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism. Phase I reactions are primarily carried out by cytochrome P450 (CYP) enzymes, while Phase II reactions involve conjugation with molecules like glucuronic acid, sulfate, or glutathione (B108866) to increase water solubility and facilitate excretion.

While general methodologies for assessing the metabolic stability of compounds are well-established, specific experimental data on the in vitro metabolic stability and metabolite identification of Pinobanksin 3-O-butyrate are not extensively detailed in the current body of scientific literature. Studies on similar compounds, however, suggest that incubation in human liver microsomes would likely yield hydroxylated and conjugated metabolites of the parent pinobanksin structure. mdpi.com The identification of these metabolites is typically achieved using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

Table 1: General Steps in In Vitro Metabolic Stability and Metabolite Identification

StepDescriptionCommon Systems UsedAnalytical Techniques
Incubation The test compound is incubated with a metabolically active system.Liver Microsomes, S9 Fractions, HepatocytesN/A
Sampling Aliquots are taken at various time points to monitor the disappearance of the parent compound.N/AN/A
Quantification The concentration of the parent compound is measured over time.N/ALC-MS/MS
Metabolite ID Potential metabolites are identified and structurally characterized.Liver Microsomes, HepatocytesHigh-Resolution Mass Spectrometry, NMR

In Vivo Pharmacokinetic Profiles in Animal Models (e.g., absorption, distribution, excretion)

In vivo pharmacokinetic studies in animal models, such as rats or mice, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. nih.gov These studies provide crucial data on how the body processes the compound after administration. nih.gov

For this compound, an oral administration study in rats would typically involve tracking the plasma concentration of the compound and its major metabolites over time. nih.gov

Absorption: Following oral administration, the absorption of this compound would depend on its lipophilicity and stability in the gastrointestinal tract. The ester linkage might enhance its absorption compared to the more polar parent compound, pinobanksin. It is plausible that some of the compound is hydrolyzed by esterases in the gut lumen or intestinal wall before absorption.

Distribution: Once absorbed into the bloodstream, the compound would be distributed to various tissues and organs. The extent of distribution is influenced by its ability to bind to plasma proteins and its physicochemical properties. Flavonoids are known to distribute to tissues like the liver and kidneys. nih.gov

Excretion: The compound and its metabolites are ultimately eliminated from the body. The primary routes of excretion for flavonoid metabolites are through urine and feces (via bile). nih.gov

Detailed in vivo pharmacokinetic data specifically for this compound are not available in the reviewed literature. However, the general pharmacokinetic profile would be expected to show rapid absorption and metabolism, with the detection of both the ester prodrug and its hydrolyzed products (pinobanksin and butyrate) and their subsequent metabolites in plasma and excreta.

Role of Butyrate (B1204436) Moiety in Metabolic Processes (General Context, e.g., short-chain fatty acid metabolism where butyrate is relevant)

The butyrate moiety of this compound is a short-chain fatty acid (SCFA) with well-documented and significant roles in metabolic processes, particularly within the gut. elsevierpure.commetabolon.com Butyrate is naturally produced in the colon by the microbial fermentation of dietary fibers. mdpi.comyoutube.com

Once this compound is hydrolyzed, the released butyrate enters the body's metabolic pathways. The majority of butyrate produced in or delivered to the colon serves as the primary energy source for colonocytes (the epithelial cells of the colon), supplying 60-70% of their energy needs. mdpi.com This function is crucial for maintaining the integrity and health of the gut barrier. metabolon.comresearchgate.net

Butyrate that is not utilized by colonocytes is absorbed and transported via the portal vein to the liver, where it can be metabolized. mdpi.com In the liver, butyrate is converted to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle to produce ATP, or be used as a substrate for the synthesis of fatty acids and cholesterol. mdpi.comnih.gov A small amount of butyrate may enter systemic circulation and reach peripheral tissues, where it can exert various biological effects. mdpi.comnih.gov

Butyrate is recognized for its broad metabolic influence, including its role in regulating gene expression by inhibiting histone deacetylase (HDAC), modulating inflammation, and influencing gut hormone release, which can impact appetite and energy homeostasis. elsevierpure.comnih.gov

Table 2: Key Metabolic Roles of Butyrate

Metabolic RoleDescriptionLocation of Action
Energy Source Serves as the primary fuel for colonic epithelial cells. mdpi.comColon
Gut Barrier Integrity Strengthens the intestinal barrier and promotes the production of mucus. metabolon.comresearchgate.netIntestines
Hepatic Metabolism Metabolized in the liver into acetyl-CoA for use in the TCA cycle or synthesis of lipids. mdpi.comnih.govLiver
Anti-Inflammatory Effects Modulates immune responses and reduces inflammation in the gut. mdpi.comyoutube.comGut, Systemic
Gene Regulation Acts as an HDAC inhibitor, influencing the expression of genes involved in cell proliferation and function. elsevierpure.comnih.govVarious Tissues
Metabolic Regulation Influences glucose homeostasis and insulin (B600854) sensitivity. nih.govSystemic

Research Gaps and Future Directions in Pinobanksin 3 O Butyrate Studies

Unexplored Biological Activities and Therapeutic Applications

The current body of research on Pinobanksin (B127045) 3-O-Butyrate is limited, with only preliminary indications of its activity, such as anti-protozoal effects. researchgate.net However, the known functions of its constituent parts—pinobanksin and butyrate (B1204436)—provide a logical roadmap for future investigations. A significant research gap exists in systematically screening the compound for a wider range of pharmacological activities.

Future research should prioritize the following areas:

Neuroprotection: Butyrate is known to cross the blood-brain barrier and exert neuroprotective effects, including anti-inflammatory, antioxidant, and anti-apoptotic actions. mdpi.com Investigating whether Pinobanksin 3-O-Butyrate exhibits enhanced neuroprotective capabilities in models of neurodegenerative diseases like Alzheimer's or Parkinson's is a critical next step.

Anti-inflammatory and Immunomodulatory Effects: Both pinobanksin and butyrate have documented anti-inflammatory properties. nih.govmdpi.com It is crucial to explore if the ester conjugate offers synergistic effects in modulating inflammatory pathways, potentially offering new therapeutic avenues for chronic inflammatory conditions such as inflammatory bowel disease (IBD). mdpi.comutmb.edu

Metabolic Disorders: Butyrate plays a role in regulating energy metabolism and improving insulin (B600854) sensitivity. nih.govnih.gov Studies are needed to determine if this compound can be a therapeutic candidate for managing obesity and associated metabolic disorders. nih.gov

Anticancer Activity: The anti-proliferative effects of pinobanksin and the HDAC-inhibiting properties of butyrate suggest a strong rationale for evaluating this compound's potential as an anticancer agent, particularly in colorectal cancer where butyrate levels are physiologically relevant. nih.govnih.gov

Table 1: Proposed Areas for Biological Activity Screening of this compound

Potential Therapeutic Area Rationale Based on Parent Moieties Suggested In Vitro/In Vivo Models
Neurodegenerative Diseases Pinobanksin (antioxidant) + Butyrate (HDAC inhibitor, neuroprotective) nih.govmdpi.com Neuronal cell lines (e.g., SH-SY5Y) exposed to neurotoxins; Animal models of Alzheimer's or Parkinson's disease.
Inflammatory Bowel Disease Pinobanksin (anti-inflammatory) + Butyrate (gut barrier integrity, anti-inflammatory) nih.govmdpi.com Caco-2 cell monolayer permeability assays; DSS or TNBS-induced colitis models in mice.
Metabolic Syndrome Pinobanksin (antioxidant) + Butyrate (improves insulin sensitivity, energy metabolism) nih.govnih.gov 3T3-L1 adipocyte differentiation assays; High-fat diet-induced obesity models in rodents.
Oncology (e.g., Colon Cancer) Pinobanksin (anti-proliferative) + Butyrate (HDAC inhibitor, pro-apoptotic) nih.govnih.govmicrobiota-ism.com Colon cancer cell lines (e.g., HCT116, HT-29); Xenograft or orthotopic tumor models.

Advanced Mechanistic Investigations and Target Validation

Beyond identifying its biological activities, a significant gap lies in understanding how this compound works at a molecular level. Future studies must move beyond phenotypic screening to detailed mechanistic investigations. This involves identifying specific protein targets and signaling pathways modulated by the compound.

Key research questions to address include:

HDAC Inhibition Profile: Does this compound act as an HDAC inhibitor like its butyrate moiety? If so, what is its specificity and potency against different HDAC isoforms?

Pathway Modulation: Does the compound modulate key inflammatory pathways such as NF-κB, MAPK, or JAK/STAT? Does it affect cellular metabolic sensors like AMPK? nih.gov

Receptor Binding: Does it interact with G-protein coupled receptors that are known targets of short-chain fatty acids? microbiota-ism.com

Target Validation: Once potential targets are identified, validation using techniques like CRISPR/Cas9-mediated gene knockout or siRNA-based gene silencing in relevant cell models is essential to confirm their role in the compound's observed effects.

Development of Novel Synthetic Routes and Derivatization Strategies

Currently, this compound is primarily obtained through isolation from natural sources. This method presents challenges for scalability, yield, and purity. A major research imperative is the development of efficient and stereoselective synthetic routes to produce the compound in sufficient quantities for extensive preclinical and potential clinical studies. Furthermore, establishing a robust synthetic platform would enable the creation of a library of related derivatives. By systematically modifying the flavonoid scaffold or altering the ester chain length (e.g., propionate, valerate), structure-activity relationship (SAR) studies can be conducted to optimize potency, selectivity, and pharmacokinetic properties.

Integration of Omics Technologies in Preclinical Research

To gain a holistic understanding of the cellular response to this compound, the integration of "omics" technologies is indispensable. These unbiased, system-wide approaches can uncover novel mechanisms and biomarkers.

Transcriptomics (RNA-Seq): Can reveal the full spectrum of gene expression changes induced by the compound, identifying entire pathways that are up- or down-regulated.

Proteomics: Can identify changes in protein expression and post-translational modifications, helping to pinpoint the molecular targets and downstream effectors of the compound's activity.

Metabolomics: Can provide insights into how the compound alters cellular metabolism, which is particularly relevant given the metabolic roles of both flavonoids and butyrate.

Application of Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

Computational approaches can significantly accelerate the research and development process for this compound.

Molecular Docking and Dynamics: In silico modeling can predict the binding affinity of this compound to a panel of potential protein targets (e.g., HDACs, inflammatory kinases), helping to prioritize experimental validation.

Quantitative Structure-Activity Relationship (QSAR): As new derivatives are synthesized, QSAR models can be developed to predict the biological activity of novel, yet-to-be-synthesized compounds, guiding a more efficient derivatization strategy.

AI-driven Network Pharmacology: Artificial intelligence algorithms can analyze complex biological data from omics studies to build interaction networks, predict novel drug-target-disease relationships, and identify potential mechanisms of action or polypharmacological effects.

Standardization of Research Methodologies and Reporting for Reproducibility

As research into this compound expands, ensuring the reproducibility and comparability of findings is paramount. A significant future direction involves the establishment of standardized protocols across the research community. This includes standardized methods for the extraction and purification from natural sources, chemical synthesis and characterization, and the execution of key biological assays. Furthermore, adopting transparent reporting guidelines that detail experimental conditions, compound purity, and data analysis methods will be crucial for building a robust and reliable body of knowledge on this promising natural product derivative.

Q & A

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are used for bioavailability studies. Plasma and tissue samples are analyzed via LC-MS/MS to measure compound half-life and metabolite profiles. Microdialysis probes or PET imaging with radiolabeled derivatives (e.g., ¹⁴C-butyl groups) provide real-time pharmacokinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.